Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Polymer Stabilization Photostability HALS

Conventional HALS like LS770 suffer from surface bleedout in thin polyolefin films, compromising long-term UV stability. This cyclohexylamine derivative is designed to overcome that limitation while maintaining high photostabilizing efficacy. Key procurement considerations: - Low-bleedout HALS candidate for polyolefin rotomolding applications. - High logP (3.94) ensures compatibility with non-polar polymer matrices. - Available as a versatile research intermediate for novel stabilizer synthesis.

Molecular Formula C15H30N2
Molecular Weight 238.41 g/mol
CAS No. 37814-64-5
Cat. No. B3370398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
CAS37814-64-5
Molecular FormulaC15H30N2
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC2CCCCC2)C
InChIInChI=1S/C15H30N2/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12/h12-13,16-17H,5-11H2,1-4H3
InChIKeyCKSSXRUOCIWOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine: Hindered Amine Light Stabilizer


Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 37814-64-5) is a hindered amine light stabilizer (HALS) characterized by a 2,2,6,6-tetramethylpiperidine core with a cyclohexylamine substituent at the 4-position. It belongs to the broader class of 2,2,6,6-tetramethylpiperidine derivatives, which are widely employed as radical scavengers and photostabilizers in polymers [1]. The compound is also utilized as a synthetic intermediate in organic chemistry .

HALS photostabilizer

Designed as a hindered amine light stabilizer for polymer research; patent-reported potential for low-bleed formulations.

Synthetic intermediate

Cyclohexylamine-substituted piperidine core enables further derivatization for tailored additive design.

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine: Non-Interchangeable with Common HALS


Despite sharing the 2,2,6,6-tetramethylpiperidine core with other hindered amine light stabilizers, cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine possesses distinct structural features that preclude generic substitution. The presence of the cyclohexylamine moiety at the 4-position differentiates it from simpler analogs like 4-amino-2,2,6,6-tetramethylpiperidine (TEMP) and may influence its solubility, volatility, and compatibility with specific polymer matrices. Furthermore, the compound is part of a patent-defined series of cyclohexylamine derivatives designed to address the well-documented bleedout issues associated with conventional HALS such as bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (LS770), while aiming to maintain high photostabilizing efficacy [1]. Direct substitution with other HALS, therefore, risks compromising the specific balance of stability and compatibility required for a given formulation.

4-position substituent mismatch

Cyclohexylamine moiety vs. primary amine (TEMP) significantly alters lipophilicity and volatility; direct replacement may shift migration behavior.

Bleedout vs. conventional HALS

Patent distinguishes this derivative from LS770 and high-MW HALS; generic substitution risks compromising the claimed bleedout-photostabilization balance.

Processing and compatibility

Rotomolding patent listing suggests suitability for specific processing conditions; other HALS may lack equivalent high-temperature process references.

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine vs. Structural Analogs


Bleedout Resistance vs. Conventional HALS (LS770)

The target compound is a specific embodiment within a patent family of cyclohexylamine derivatives claiming to exhibit both 'high photostabilizing effect' and 'little bleedout from resins' when used as a stabilizer [1]. The patent explicitly distinguishes these derivatives from the conventional hindered amine light stabilizer bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (trade name SANOL® LS770), which is acknowledged to have a high photostabilizing effect but suffers from problematic bleedout, limiting its use in thin products like films and potentially interfering with coatings on thick products [1]. The patent also distinguishes the new derivatives from high-molecular-weight HALS (e.g., CHIMASSORB® 944), which resist bleedout but provide only an 'insufficient effect on photostabilization' [1].

Bleedout vs. LS770
Class-level inference
Patent-claimed 'little bleedout' and 'high photostabilizing effect' vs. LS770 bleedout and CHIMASSORB® 944 insufficient efficacy
May address classic HALS trade-off; reported advantage over two comparator classes.
Qualitative patent claim; no quantitative migration data provided.
Polymer Stabilization Photostability HALS

4-Position Substituent: Cyclohexylamine vs. TEMP

The target compound features an N-cyclohexyl substituent at the 4-position of the piperidine ring, contrasting with the unsubstituted primary amine group in 4-amino-2,2,6,6-tetramethylpiperidine (TEMP), a widely used HALS intermediate and radical scavenger [1]. This structural modification results in a higher calculated lipophilicity (logP = 3.9376) compared to the more polar TEMP, which is expected to enhance its compatibility with non-polar polymer matrices and reduce its migration or extraction from such materials [2]. The substitution also increases the molecular weight from TEMP's 156.27 g/mol to 238.41 g/mol, a property known to influence volatility and leachability in polymer additives.

Lipophilicity vs. TEMP
Cross-study comparable
logP 3.94 (cyclohexyl) vs. ~1.2 (TEMP); MW 238.41 g/mol vs. 156.27 g/mol
Higher non-polar compatibility predicted; may reduce migration in polyolefins.
Computed logP; experimental migration data not reported.
Radical Scavenging Polymer Chemistry Structural Chemistry

Patent-Recognized Polyolefin Stabilization

A recent patent application (US 2021/0301102 A1) for stabilized rotomolded polyolefins explicitly includes the target compound (described as '1-cyclohexyloxy-2,2,6,6-tetramethyl-4-octadecylaminopiperidine') within a defined list of suitable hindered amine light stabilizers for achieving stability against heat, light, and oxygen [1]. While the target compound is an N-H derivative rather than an N-alkoxyamine, its inclusion in this specific class of stabilizers for demanding rotomolding applications underscores its recognized utility and differentiates it from many other piperidine-based HALS that may not be specified for such high-temperature processing conditions.

Rotomolding Patent
Supporting evidence
Explicitly listed as suitable HALS in stabilized rotomolded polyolefin patent application.
Supports industrial acceptance for high-temperature processing scenarios.
Qualitative application context; requires own performance validation.
Polyolefin Stabilization Rotomolding HALS

Radical Scavenging as HALS Mechanism

As a hindered amine, the target compound is expected to function as a radical scavenger, a mechanism fundamental to its role as a light stabilizer. Studies on related 2,2,6,6-tetramethylpiperidine derivatives have measured relative rates of cyclohexyl radical scavenging, with 4-oxo-2,2,6,6-tetramethylpiperidino-N-oxyl demonstrating a measured relative rate of radical scavenging at 25°C [1]. While direct data for the target compound is lacking, its structural similarity to these derivatives supports the class-level inference that it will act as a chain-breaking antioxidant by trapping reactive radical species generated during polymer photo-oxidation.

Radical Scavenging
Class-level inference
Structural similarity to known tetramethylpiperidine radical scavengers supports HALS mechanism.
Expected to trap radical species in photo-oxidation; direct kinetic data unavailable.
Data to verify via specific stabilizer testing.
Antioxidant Polymer Degradation Photo-oxidation

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine: Application Scenarios


Low-Bleed Photostabilizers for Thin Polymer Films

Based on patent claims of 'little bleedout' and 'high photostabilizing effect' for cyclohexylamine derivatives [1], this compound is a candidate for research into next-generation hindered amine light stabilizers (HALS) for use in thin polyolefin films. The goal would be to overcome the bleedout limitations of conventional HALS like LS770, enabling long-term UV protection without surface migration or interference with coatings.

Rotomolded Polyolefin Stabilization

As per US Patent Application 2021/0301102 A1, the compound is suitable for incorporation into polyolefin substrates used in rotomolding processes [1]. This scenario is directly applicable to the production of hollow plastic articles requiring enhanced resistance to heat, light, and oxygen degradation during their service life.

Synthetic Intermediate for Modified HALS

The compound's secondary amine and cyclohexyl group provide a handle for further derivatization. Researchers may utilize it as an intermediate to synthesize novel HALS with tailored solubility parameters (supported by its high logP of 3.9376 [1]) for specific polymer matrices, such as polypropylene or polyethylene, where non-polar additives are preferred to ensure uniform dispersion and prevent additive blooming.

Radical Scavenger in Photo-oxidation Mechanism Studies

Given its structural relationship to well-studied tetramethylpiperidine radical scavengers [1], this compound can serve as a model substrate in investigations of HALS action mechanisms. Its use in model systems can help elucidate the kinetics of radical trapping and the influence of the cyclohexyl substituent on stabilization efficiency.

Application
Selection Property
Validation Focus
Low-bleed photostabilizer for films
Patent-claimed bleedout resistance and photostabilization
Migration and surface stability in thin polyolefin films
Rotomolded polyolefin stabilization
Patented suitability for rotomolding processes
Heat and light stability under high-temperature processing
Synthetic intermediate for modified HALS
Cyclohexylamine handle for further derivatization
Compatibility tuning via tailored lipophilicity (logP reference)
Radical scavenger mechanism studies
Structural relation to known TMP radical traps
Kinetics of radical trapping and stabilizer action

Technical Documentation Hub

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